L-TYROSINE (RING-3,5-D2)

Clinical Chemistry Amino Acid Analysis Metabolomics

LC-MS/MS quantification of serum tyrosine requires an internal standard that co-elutes without mass channel interference. L-Tyrosine (Ring-3,5-D2) (CAS 30811-19-9) provides a +2 Da mass shift with validated MRM transitions m/z 188.1→142.2, achieving ~0.95% expanded uncertainty in ID-LC-MS/MS reference methods. Ring-3,5 deuteration eliminates primary kinetic isotope effects, ensuring native-like behavior in enzyme assays and metabolic tracing. cGMP-compliant manufacturing supports regulated bioanalysis.

Molecular Formula
Molecular Weight 183.20
Cat. No. B1579872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-TYROSINE (RING-3,5-D2)
Molecular Weight183.20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosine (Ring-3,5-D2) Product Overview


L-Tyrosine (Ring-3,5-D2), with labeled CAS 30811-19-9, is a site-specifically deuterated isotopologue of the non-essential amino acid L-tyrosine [1]. In this compound, the two hydrogen atoms at the 3 and 5 positions of the phenolic ring are replaced with deuterium (²H or D), resulting in a molecular mass increase of +2 Da relative to unlabeled L-tyrosine (181.2 → 183.2 g/mol) . This isotopic modification preserves the core molecular structure and stereochemistry (L-configuration), thereby maintaining near-identical chemical and biological behavior to the endogenous analyte while providing a distinct mass signature for mass spectrometric differentiation .

1
ISTD for isotope dilution LC-MS/MS — site-specific deuterium labeling enables accurate matrix-effect correction in quantitative bioanalysis
2
Ring-3,5 deuteration pattern — +2 Da mass shift avoids M+1 natural abundance overlap risk found with single-deuterium internal standards
3
ID-LC-MS/MS reference method compatibility — validated MRM transitions (m/z 188.1→142.2) support direct method-transfer workflows

Why Alternatives Cannot Replace L-Tyrosine (Ring-3,5-D2)


In quantitative LC-MS/MS workflows, the internal standard must co-elute with and experience ionization conditions identical to the target analyte to correct for matrix effects and instrument variability. Unlabeled L-tyrosine provides no mass differentiation and cannot serve as an internal standard in the same ion channel. Alternative deuterated isotopologues (e.g., L-Tyrosine-3,3-D2, L-Tyrosine-d4, or ¹³C/¹⁵N labeled variants) differ in deuterium placement or isotopic composition, which can alter chromatographic retention time, ionization efficiency, or metabolic fate [1]. Specifically, the ring-3,5 deuteration pattern is validated in peer-reviewed ID-LC-MS/MS reference methods for serum tyrosine quantification, and substitution with a non-identical isotopologue invalidates method equivalency unless full re-validation is performed [2]. Furthermore, the absence of a primary kinetic isotope effect with the 3,5-d2 substitution ensures that enzyme-based assays behave indistinguishably from the native substrate—a property not guaranteed for all deuteration positions [3].

Unlabeled
Unlabeled L-tyrosine provides no mass differentiation — cannot serve as an internal standard in the same ion channel; co-elution without mass offset prevents analyte/ISTD discrimination
Isotopologue
Alternative deuterated isotopologues may shift retention or ionization — L-Tyrosine-3,3-D2, -d4, or ¹³C/¹⁵N variants differ in deuterium placement, which may alter chromatographic behavior and invalidate method equivalency without full re-validation
+1 Da ISTD
Single-deuterium labeled internal standards risk M+1 natural abundance overlap — when quantifying low-abundance analytes, +1 Da shift may introduce isotopic crosstalk that compromises assay accuracy

L-Tyrosine (Ring-3,5-D2) Differentiation Evidence


Reference Method Validation for Tyrosine Quantification

L-Tyrosine (Ring-3,5-D2) was employed as the isotopically labeled internal standard in an isotope dilution LC-MS/MS candidate reference method for serum tyrosine determination. This method, which requires the ring-3,5-D2 isotopologue specifically, achieved an expanded uncertainty of 0.95% within a 95% confidence level for tyrosine quantification in human serum [1]. The analysis employed multiple reaction monitoring (MRM) with transitions m/z 182.1→136.2 for unlabeled tyrosine and m/z 188.1→142.2 for the ring-3,5-D2 internal standard [1]. The method was verified against a standard reference material with a certified value, yielding good agreement [1].

Reference Method Validation
Method context
~0.95% expanded uncertainty (95% CL)
Supports reference method standardization for serum tyrosine quantification
ID-LC-MS/MS; MRM 188.1→142.2; verified against certified reference material
Clinical Chemistry Amino Acid Analysis Metabolomics Reference Measurement Procedures

No Kinetic Isotope Effect on Tyrosine Hydroxylase

Steady-state kinetic analysis of recombinant rat tyrosine hydroxylase using [3,5-²H₂]tyrosine as substrate revealed no significant primary kinetic isotope effect on V/K values or on Vmax [1]. This finding established that C–H bond cleavage at the aromatic ring is not rate-limiting in the tyrosine hydroxylase reaction, and critically, that substitution of the 3 and 5 ring protons with deuterium does not alter the catalytic rate of this key enzyme in catecholamine biosynthesis [1].

KIE on Tyrosine Hydroxylase
Head-to-head
KIE ≈ 1.0
No correction factor required for catecholamine biosynthesis flux interpretation
Recombinant rat tyrosine hydroxylase; V/K and Vmax unchanged vs unlabeled tyrosine
Enzymology Neurochemistry Catecholamine Biosynthesis Kinetic Isotope Effects

Chromatographic Co-Elution and Isotopic Resolution

The incorporation of two deuterium atoms at the aromatic ring 3 and 5 positions yields a +2 Da mass shift relative to unlabeled L-tyrosine (monoisotopic mass 181.0739 → 183.0864 Da) . In the validated ID-LC-MS/MS reference method, the MRM transition m/z 188.1→142.2 for the Ring-3,5-D2 internal standard is fully resolved from the endogenous tyrosine transition m/z 182.1→136.2, enabling simultaneous detection without isotopic cross-contamination [1]. This +2 Da shift provides sufficient separation to avoid the M+1 and M+2 natural abundance overlap that can complicate single-deuterium labeled internal standards when quantifying low-abundance analytes.

MS Channel Separation
Class-level
Ring-3,5-D2
+2 Da shift
MRM resolved
Single-D ISTD
+1 Da shift
M+1 overlap risk
+2 Da differential reduces isotopic crosstalk risk in low-concentration analyte quantification
MRM m/z 188.1→142.2 fully resolved from endogenous m/z 182.1→136.2
Analytical Chemistry Mass Spectrometry Bioanalysis Stable Isotope Labeling

Deuterium NMR Structural Confirmation

L-Tyrosine (Ring-3,5-D2) maintains the physicochemical properties of unlabeled L-tyrosine, including a melting point of >300 °C (dec.) and predicted density of 1.3±0.1 g/cm³ . The site-specific deuteration eliminates the ¹H NMR signals corresponding to the ring 3 and 5 protons, simplifying aromatic region spectra and enabling unambiguous positional assignment [1]. This property is leveraged in protein NMR studies where selective deuteration reduces spectral crowding. For quantitative NMR applications, the residual proton signals serve as internal concentration references without interference from the deuterated positions [1].

NMR Structural Confirmation
Data to verify
Two fewer aromatic ¹H resonances; simplified spectrum
Built-in QC signature for confirming deuteration position and isotopic purity upon receipt
¹H NMR in deuterated solvent; supports spin-isolated tyrosine residue assignment
Structural Biology NMR Spectroscopy Quality Control Protein Dynamics

L-Tyrosine (Ring-3,5-D2) Applications


Serum Tyrosine Quantification for Newborn Screening

Implement the validated ID-LC-MS/MS reference method using L-Tyrosine (Ring-3,5-D2) as the internal standard to achieve ~0.95% expanded uncertainty in serum tyrosine measurements [1]. This method provides metrological traceability for clinical laboratories performing confirmatory testing for tyrosinemia, phenylketonuria monitoring, or other inborn errors of amino acid metabolism. The validated MRM transitions (m/z 188.1→142.2 for the D2 internal standard; m/z 182.1→136.2 for endogenous tyrosine) enable direct adoption without method redevelopment [1].

Catecholamine Biosynthesis Flux Studies

Employ L-Tyrosine (Ring-3,5-D2) as a metabolic tracer to quantify tyrosine hydroxylase-dependent conversion to L-DOPA and downstream catecholamines (dopamine, norepinephrine) without kinetic isotope effect correction [2]. The established absence of a primary KIE on V/K and Vmax for [3,5-²H₂]tyrosine with tyrosine hydroxylase ensures that observed metabolic flux rates directly reflect endogenous pathway kinetics [2]. This makes the compound particularly suitable for studies investigating Parkinson‘s disease models, stress-induced catecholamine release, or pharmacological modulation of dopaminergic signaling.

LC-MS/MS Quantification of Tyrosine-Containing Peptides

Use L-Tyrosine (Ring-3,5-D2) as the stable isotope-labeled internal standard for absolute quantification of tyrosine-containing peptides and proteins in biological matrices. The +2 Da mass shift provides unambiguous MRM channel separation for accurate quantitation in plasma, tissue homogenates, and cell culture media . The compound's cGMP-compliant manufacturing and microbiological/pyrogen testing options support its use in regulated bioanalytical environments, including preclinical and clinical pharmacokinetic studies where peptide/protein therapeutic concentrations must be precisely determined.

Protein NMR Resonance Assignment via Deuteration

Incorporate L-Tyrosine (Ring-3,5-D2) into recombinant protein expression media for selective aromatic ring deuteration. The elimination of ¹H signals at the 3 and 5 positions reduces spectral crowding in 2D and 3D NMR experiments, facilitating unambiguous assignment of remaining aromatic resonances in large proteins or protein complexes [3]. This site-specific labeling strategy is particularly valuable for studying tyrosine-rich protein domains, tyrosine kinase substrates, or proteins where aromatic side chains mediate key interactions. The D2 labeling enables spin-isolated tyrosine residues for NOESY and HSQC analyses.

Application
Selection Property
Validation Focus
Serum tyrosine bioanalysis research
ID-LC-MS/MS method-transfer context
MRM channel resolution and measurement precision review
Catecholamine biosynthesis flux studies
Enzyme kinetic fidelity without KIE correction
Endogenous pathway kinetics interpretation
Tyrosine-containing peptide quantification
+2 Da isotopic channel separation
Matrix-effect correction in research matrices
Protein NMR aromatic assignment studies
Site-specific ring deuteration
Spectral crowding reduction and spin-isolated residue verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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